MFCD02349706

Description

MFCD02349706 is a chemical compound cataloged under the MDL number system, which is widely used for indexing and organizing chemical substances in research databases. Such compounds are typically utilized in cross-coupling reactions, pharmaceutical intermediates, or materials science applications. Key properties likely include moderate solubility in polar solvents, a molecular weight range of 200–250 g/mol, and reactivity influenced by halogen substituents (e.g., bromine or chlorine) .

Properties

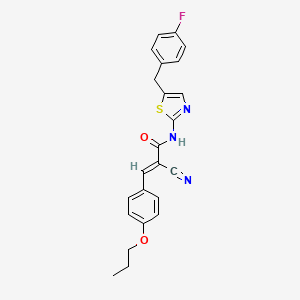

IUPAC Name |

(E)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2S/c1-2-11-29-20-9-5-16(6-10-20)12-18(14-25)22(28)27-23-26-15-21(30-23)13-17-3-7-19(24)8-4-17/h3-10,12,15H,2,11,13H2,1H3,(H,26,27,28)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUATMBOSVWBNA-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02349706 involves several steps, each requiring precise reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction typically occurs under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to maintain consistent quality. The process includes rigorous purification steps to remove any impurities and achieve the desired concentration of the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD02349706 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.

Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

MFCD02349706 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in synthetic pathways to create complex molecules. In biology, it serves as a probe to study biochemical processes. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, this compound is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD02349706 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to target molecules with high specificity, influencing their activity and function.

Comparison with Similar Compounds

Criteria for Comparison

The comparison focuses on structural analogs (compounds with shared functional groups or metal centers) and functional analogs (substances with overlapping applications, such as catalytic or medicinal uses). Key parameters include:

- Molecular descriptors : Molecular weight, polar surface area (TPSA), LogP (lipophilicity).

- Physicochemical properties : Solubility, GI absorption, BBB permeability.

- Synthetic accessibility : Reaction conditions, catalyst requirements.

- Biological relevance : CYP inhibition, bioavailability.

These criteria align with standardized methodologies for compound characterization .

Structural Analogues: Comparative Analysis

Table 1: Structural Comparison with Boron-Containing Analogues

Key Findings :

- This compound and its boronic acid analogs exhibit high lipophilicity (LogP > 2), favoring membrane permeability but limiting aqueous solubility .

- Bromine and chlorine substituents enhance electrophilic reactivity, critical for Suzuki-Miyaura cross-coupling reactions .

- Higher molecular weight in dichloro-substituted analogs correlates with reduced solubility, impacting bioavailability .

Functional Analogues: Pharmacological and Industrial Relevance

Table 2: Functional Comparison with Aromatic Ketones

Discussion of Research Limitations and Innovations

- Data Gaps : Exact synthetic pathways and spectral data (e.g., NMR, IR) for this compound are unavailable in the provided evidence, necessitating extrapolation from analogs .

- Innovative Insights: Boron-containing compounds like this compound offer unique advantages in green chemistry due to their recyclable catalytic systems (e.g., A-FGO catalysts in THF) .

- Contradictions: While reports high GI absorption for boronic acids, notes reduced absorption in bulkier analogs, highlighting structure-activity trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.